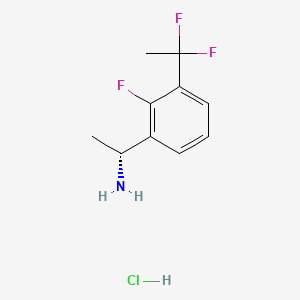![molecular formula C45H42P2 B13651531 (R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)
(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique spirobi[indene] structure, which provides steric and electronic properties beneficial for asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) typically involves the reaction of di-p-tolylphosphine with a spirobi[indene] precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Aplicaciones Científicas De Investigación
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mimetics and other biological catalysts.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) exerts its effects involves coordination to metal centers in catalytic processes. The spirobi[indene] structure provides a rigid framework that enhances the selectivity and efficiency of the catalyst. The phosphine ligands interact with the metal center, facilitating various catalytic transformations .
Comparación Con Compuestos Similares
Similar Compounds
- ®-BINAP
- ®-SEGPHOS
- ®-Tol-Garphos
Uniqueness
Compared to similar compounds, ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) offers a unique combination of steric and electronic properties due to its spirobi[indene] structure. This makes it particularly effective in certain asymmetric catalytic processes where other ligands may not perform as well .
Propiedades
Fórmula molecular |
C45H42P2 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
[4-bis(4-methylphenyl)phosphanylspiro[1,2-dihydroindene-3,2'-1,3-dihydroindene]-4'-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)42-9-6-8-36-29-45(30-41(36)42)28-27-35-7-5-10-43(44(35)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 |
Clave InChI |
UCMZDMCPKGURJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3CC5(C4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)











